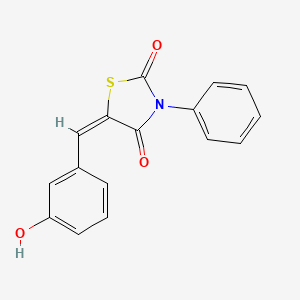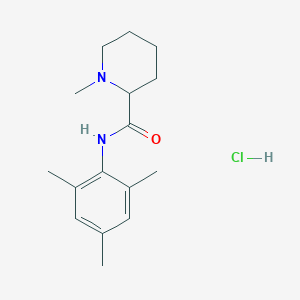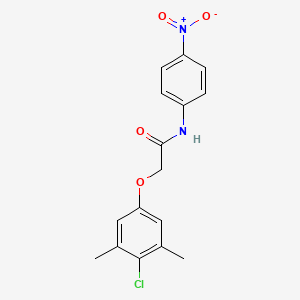![molecular formula C22H29N5O B4897025 N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide](/img/structure/B4897025.png)
N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide, also known as JNJ-40411813, is a small molecule inhibitor that has been developed as a potential treatment for various diseases. This compound has been the subject of extensive research due to its unique mechanism of action and potential therapeutic benefits.
Wirkmechanismus
N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide is a selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the brain. By inhibiting PDE10A, N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide increases the levels of cAMP and cGMP, which can lead to improved neuronal function.
Biochemical and Physiological Effects
N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide has been shown to have several biochemical and physiological effects. It can improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide has also been shown to have a positive effect on dopamine signaling, which is important for the treatment of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide is its selectivity for PDE10A, which reduces the risk of unwanted side effects. However, one limitation is that it has a short half-life, which can make it difficult to study in vivo.
Zukünftige Richtungen
There are several future directions for the research of N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide. One potential direction is to investigate its therapeutic potential in other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to develop more potent and selective inhibitors of PDE10A. Additionally, further research is needed to understand the long-term effects of N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide and its potential side effects.
Conclusion
N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its unique mechanism of action and selectivity for PDE10A make it a promising candidate for further research. However, more research is needed to fully understand its therapeutic potential and limitations.
Synthesemethoden
The synthesis of N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide involves several steps, including the reaction of 2-bromo-4'-nitroacetophenone with 2-pyridinylmagnesium bromide to form 2-(2-pyridinyl)-4'-nitroacetophenone. This intermediate is then reacted with piperazine to form 2-(4-(2-pyridinyl)-1-piperazinyl)acetophenone. The final step involves the reaction of this intermediate with cyclohexanecarboxylic acid to form N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. Scientific research has shown that N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Eigenschaften
IUPAC Name |
N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c28-22(18-7-2-1-3-8-18)25-17-19-9-6-12-24-21(19)27-15-13-26(14-16-27)20-10-4-5-11-23-20/h4-6,9-12,18H,1-3,7-8,13-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEYYWLQAGIQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4896946.png)
![N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B4896953.png)
![3-chloro-N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4896964.png)

![N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine](/img/structure/B4896972.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide](/img/structure/B4896979.png)

![2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4897000.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide](/img/structure/B4897010.png)
![[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4897012.png)
![N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4897016.png)

![9-ethyl-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4897028.png)
![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4897042.png)